2-Fluorothiophenol

概要

説明

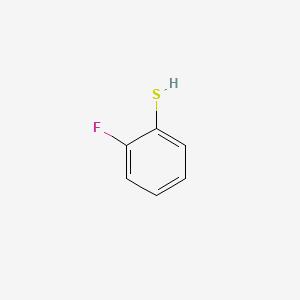

2-Fluorothiophenol, also known as 2-Fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a thiol group (-SH) at the ortho position. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions

2-Fluorothiophenol can be synthesized through several methods. One common approach involves the reaction of 2-fluoronitrobenzene with hydrogen sulfide in the presence of a reducing agent such as iron powder. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the substitution of the amino group with a thiol group .

Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiolating agent such as sodium hydrosulfide. This reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, this compound is produced using high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is advantageous due to its scalability and cost-effectiveness .

化学反応の分析

Types of Reactions

2-Fluorothiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Thiolate anions (R-S^-).

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

2-Fluorothiophenol serves as a crucial building block in the synthesis of complex organic molecules. Its thiol group enables the formation of various derivatives through oxidation, reduction, and substitution reactions. Notable products formed include:

- Oxidation Products : Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

- Reduction Products : Thiolate anions (R-S⁻).

- Substitution Products : Various substituted benzene derivatives depending on the nucleophile used.

Biological Applications

Study of Enzyme Mechanisms

The thiol group in this compound is instrumental in studying enzyme mechanisms and protein interactions. The ability of the thiol group to form covalent bonds with electrophilic centers enhances its utility in biochemical research. This property allows researchers to investigate the modulation of enzyme activity, which is critical for understanding metabolic pathways and drug interactions.

Medicinal Applications

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties. Its unique chemical structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promising results in preclinical studies targeting various cancer cell lines .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its applications extend to the manufacturing of polymers and coatings, where its chemical properties contribute to improved material performance. The compound's role in enhancing product durability and functionality makes it valuable in various industrial formulations.

Case Study 1: Synthesis of Fluorinated Compounds

A notable case study involves the selective direct fluorination of malonate esters using this compound as a precursor. This method highlights the compound's role in developing efficient fluorination techniques that are crucial for synthesizing pharmaceuticals with fluorinated functionalities .

Case Study 2: Structural Elucidation

Research focusing on the structural elucidation of this compound has provided insights into its geometric properties and interactions. Studies utilizing Fourier Transform Spectroscopy have revealed significant changes in bond lengths and angles due to fluorination effects. This information is vital for understanding how structural modifications influence reactivity and interaction with biological targets .

作用機序

The mechanism of action of 2-Fluorothiophenol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

4-Fluorothiophenol: Similar structure but with the fluorine atom at the para position.

3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of a single fluorine atom.

4-Bromothiophenol: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-Fluorothiophenol is unique due to the specific positioning of the fluorine atom and thiol group, which imparts distinct chemical reactivity and biological activity. The ortho position of the fluorine atom relative to the thiol group enhances the compound’s ability to participate in intramolecular interactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Fluorothiophenol, a fluorinated derivative of thiophenol, has garnered attention due to its unique chemical properties and potential biological activities. The introduction of a fluorine atom can significantly alter the biological behavior of organic compounds, often enhancing their lipophilicity and biological availability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

This compound is characterized by the presence of a fluorine atom at the 2-position of the thiophenol ring. This substitution affects its electronic properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has been shown to exhibit significant inhibitory effects on Staphylococcus aureus, a common pathogen associated with skin infections and other diseases. The minimum inhibitory concentration (MIC) values observed for related fluorinated compounds suggest that this compound could also possess similar or enhanced antimicrobial properties.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 (fluoroaryl derivative) | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Note: TBD indicates that specific data for this compound is not yet determined but is expected to be comparable based on structural similarities.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of fluorine can enhance interactions with bacterial enzymes or receptors, potentially leading to increased efficacy against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds is often linked to their structural characteristics. In the case of this compound, SAR studies suggest that the position and nature of substituents significantly influence antimicrobial potency. For example:

- Fluorine Substitution : The introduction of fluorine at specific positions can enhance lipophilicity, improving membrane penetration.

- Functional Groups : The presence of electron-withdrawing groups like fluorine can stabilize reactive intermediates, enhancing biological activity.

Case Studies

- Antibacterial Efficacy : A study evaluating various fluoroaryl derivatives found that compounds similar to this compound exhibited potent antibacterial activity against S. aureus and Escherichia coli. The study measured both MIC and minimum bactericidal concentration (MBC), establishing a clear link between structural modifications and enhanced activity.

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some fluorinated compounds exhibit antimicrobial efficacy, they may also show cytotoxic effects at higher concentrations. Further research is needed to evaluate the therapeutic index of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 2-Fluorothiophenol?

- Methodological Answer : Fourier Transform Microwave (FTMW) spectroscopy combined with ab initio quantum chemical calculations is the gold standard for structural elucidation. FTMW provides precise rotational constants, while ab initio methods (e.g., MP2/cc-pVTZ) predict equilibrium geometries and vibrational corrections. These techniques resolve bond lengths, angles, and torsional conformers . For example, Sun & van Wijngaarden (2017) determined the C-S bond length (1.786 Å) and F-C-S-H dihedral angle (179.5°) using this approach .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile thiol vapors.

- Storage : Store in airtight containers away from oxidizers and light.

- Spill Management : Neutralize with 5% sodium hydroxide solution and adsorb with inert materials (e.g., vermiculite).

Safety protocols align with OSHA HCS guidelines for aromatic thiols, emphasizing pH control and vapor suppression .

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity >99% by integrating peak areas and comparing retention times against standards.

- Nuclear Magnetic Resonance (NMR) : Use -NMR to detect fluorinated impurities (δ ~ -120 ppm for this compound).

- Elemental Analysis : Confirm C, H, S, and F percentages within ±0.3% of theoretical values.

Cross-validation with multiple techniques minimizes false positives .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds in this compound influence its coupling constants, and how can contradictions in experimental data be resolved?

- Methodological Answer :

- Experimental Analysis : Measure via -NMR (typically ~45 Hz). Discrepancies arise from competing effects: H-bonding (stabilizes cis conformers) vs. hyperconjugation (favors trans).

- Computational Resolution : Perform NBO (Natural Bond Orbital) analysis at the CCSD(T)/aug-cc-pVTZ level to quantify hyperconjugative interactions. Zeoly et al. (2019) demonstrated that H-bonding contributes <10% to , with hyperconjugation dominating .

- Dynamic Effects : Use variable-temperature NMR to observe conformational equilibria (ΔG‡ ~5–8 kcal/mol).

Q. What strategies can resolve discrepancies between experimental and computational vibrational frequencies for this compound?

- Methodological Answer :

- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to ab initio harmonic frequencies. For example, the S-H stretch (2560 cm⁻¹ experimentally vs. 2650 cm⁻¹ uncorrected DFT) aligns after anharmonic scaling .

- Isotopic Substitution : Compare -isotopomer spectra to refine force constants.

- Hybrid Functionals : Use ωB97X-D/def2-TZVP for better agreement with IR/Raman data (MAE <15 cm⁻¹) .

Q. How does fluorine substitution at the ortho position alter the electronic properties of thiophenol derivatives compared to para isomers?

- Methodological Answer :

- Electrostatic Potential (ESP) Maps : Calculate ESP surfaces at the MP2/cc-pVDZ level. The ortho-F group induces a stronger dipole (≈2.1 D vs. 1.3 D for para) due to steric repulsion with S-H .

- Acidity Studies : Measure pKa in DMSO: this compound (pKa ≈6.2) is 1.5 units more acidic than thiophenol due to inductive effects.

- UV-Vis Spectroscopy : Compare charge-transfer bands; ortho-F red-shifts λmax by 12 nm vs. para .

Q. Research Design & Data Analysis

Q. How can researchers formulate hypothesis-driven studies to address gaps in this compound’s reactivity?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound exhibit nucleophilic aromatic substitution (SNAr) at C-4 under mild conditions?”

- Experimental Design : Use -NMR to track substitution kinetics (e.g., with NaOMe in DMF). Control variables: temperature (25–80°C), counterion effects (Li⁺ vs. K⁺).

- Literature Synthesis : Cross-reference with fluorophenol reactivity studies to predict transition states .

Q. What statistical methods are appropriate for analyzing conformational populations in this compound from rotational spectra?

- Methodological Answer :

- Boltzmann Distribution : Fit relative intensity ratios of conformers (e.g., cis vs. trans) to ΔG values. Use Watson’s Hamiltonian for asymmetric tops.

- Monte Carlo Simulations : Account for instrumental noise (±5 kHz in FTMW) and predict error margins in rotational constants .

- Bayesian Inference : Model posterior probabilities for low-abundance conformers (<1%) using Markov Chain Monte Carlo (MCMC) sampling .

特性

IUPAC Name |

2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334283 | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-78-0 | |

| Record name | 2-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。